molecular formula C10H12ClN B566691 (R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1263000-44-7

(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B566691
CAS No.: 1263000-44-7
M. Wt: 181.663
InChI Key: WUZJKNLZGXOHQC-SSDOTTSWSA-N
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Description

®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is a chiral compound belonging to the tetrahydroquinoline family. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the quinoline ring. The ®-configuration indicates the specific spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 2-methylquinoline.

    Hydrogenation: The quinoline ring is then partially hydrogenated to form the tetrahydroquinoline structure. This step is usually carried out using hydrogen gas in the presence of a palladium or platinum catalyst under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of ®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the tetrahydroquinoline ring can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium or platinum catalyst.

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Amino or thio-substituted tetrahydroquinoline derivatives.

Scientific Research Applications

®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its chiral nature.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylquinoline: Lacks the tetrahydro structure.

    2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the chlorine atom at the 6th position.

    6-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 2nd position.

Uniqueness

®-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific chiral configuration, which can significantly influence its chemical reactivity and biological activity compared to its non-chiral or differently substituted counterparts.

Biological Activity

(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is a chiral compound belonging to the tetrahydroquinoline family. Its unique structure, characterized by a chlorine atom at the 6th position and a methyl group at the 2nd position on the quinoline ring, significantly influences its biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and relevant case studies.

Structure and Reactivity

The chiral nature of this compound allows it to interact selectively with various biological targets. The spatial arrangement of its substituents can affect its binding affinity to enzymes and receptors. The compound can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form quinoline derivatives.
  • Reduction : Further reduction may lead to fully saturated derivatives.
  • Substitution : The chlorine atom can be substituted with nucleophiles like amines or thiols under specific conditions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activities or receptor signaling pathways, leading to various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown in vitro antiproliferative activity against various cancer cell lines. In particular:

  • Cell Migration and Proliferation : Research indicates that these compounds can suppress colony formation and migration in HCT-116 colorectal cancer cells by inducing oxidative stress and disrupting cell survival pathways via the PI3K/AKT/mTOR signaling pathway .

Antimicrobial Activity

Tetrahydroquinoline compounds have been recognized for their antibacterial properties. This compound may exhibit similar effects against both Gram-positive and Gram-negative bacteria. Structural modifications in related compounds have led to enhanced antimicrobial activities .

Neuroprotective Effects

Tetrahydroquinolines are also being investigated for their neuroprotective properties. They may influence neurotransmitter systems or exhibit antioxidant effects that could be beneficial in neurodegenerative diseases .

Case Study 1: Anticancer Properties

In a study evaluating various tetrahydroquinoline derivatives for anticancer activity, this compound was found to significantly inhibit cell proliferation in vitro. The compound was noted for its ability to induce apoptosis in cancer cells through oxidative stress mechanisms .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of several tetrahydroquinoline derivatives showed that modifications at the 6th position (like chlorine) enhanced antimicrobial activity against specific bacterial strains. This suggests that this compound could serve as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
6-Chloro-2-methylquinolineModerate antibacterial propertiesLacks tetrahydro structure
2-Methyl-1,2,3,4-tetrahydroquinolineLimited anticancer activityLacks chlorine atom
6-Chloro-1,2,3,4-tetrahydroquinolineAntiproliferative effectsLacks methyl group
This compound Significant anticancer and antimicrobial activityChiral configuration enhances selectivity

Properties

IUPAC Name

(2R)-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZJKNLZGXOHQC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,6-Dichloroquinaldine was reduced with rhodium on carbon to give 6-chloro-2-methyltetrahydroquinoline.
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